2-Aminoterephthalic acid;zirconium;octahydrate

Beschreibung

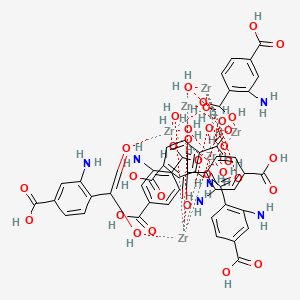

The compound "2-Aminoterephthalic acid; zirconium; octahydrate" refers to a zirconium-based metal-organic framework (MOF) synthesized using 2-aminoterephthalic acid (NH₂-H₂BDC) as the organic linker and zirconium salts, such as zirconium chloride (ZrCl₄) or zirconyl chloride octahydrate (ZrOCl₂·8H₂O), as the metal precursors. This compound is widely recognized as UiO-66-NH₂, a functionalized derivative of the UiO-66 (Universitetet i Oslo) series of MOFs. The octahydrate designation typically refers to the hydrated form of the zirconium salt used during synthesis, which influences crystallization and porosity .

UiO-66-NH₂ exhibits a cubic crystal structure with zirconium oxide clusters (Zr₆O₄(OH)₄) interconnected by NH₂-H₂BDC linkers. The amino (-NH₂) functional group on the terephthalic acid backbone enhances its chemical reactivity, enabling post-synthetic modifications for applications in catalysis, adsorption, and biomedicine . Key properties include:

- High thermal stability (up to 400°C), critical for high-temperature applications like solid propellants .

- Large surface area (~1,075 m²/g), facilitating gas storage and pollutant adsorption .

- Lewis acid-base interactions, driven by the amino group, which improve selectivity in catalysis and sensing .

Eigenschaften

Molekularformel |

C48H58N6O32Zr6 |

|---|---|

Molekulargewicht |

1778.3 g/mol |

IUPAC-Name |

2-aminoterephthalic acid;zirconium;octahydrate |

InChI |

InChI=1S/6C8H7NO4.8H2O.6Zr/c6*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;;;;;;;;/h6*1-3H,9H2,(H,10,11)(H,12,13);8*1H2;;;;;; |

InChI-Schlüssel |

NVQXJDDKUVIYOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Solvothermal Synthesis

The most established method involves solvothermal synthesis in N,N-dimethylformamide (DMF) solvent with modulators such as acetic acid or hydrochloric acid.

- Dissolve zirconium(IV) oxychloride octahydrate (e.g., 160 mg, 0.5 mmol) and 2-aminoterephthalic acid (e.g., 134 mg, 0.75 mmol) in DMF (10-20 mL).

- Add a modulator such as acetic acid or concentrated hydrochloric acid to control nucleation and crystal growth.

- Sonicate the mixture for 20 minutes to ensure dissolution.

- Heat the sealed mixture at 80 °C overnight (12-24 hours).

- Cool to room temperature, filter the precipitate, and wash with DMF and methanol.

- Optionally, reflux the solid in methanol at 60 °C overnight to remove residual solvents and unreacted linkers.

- Dry the product under vacuum at 80 °C overnight.

Mechanochemical "Shake 'n Bake" Synthesis

A novel and greener approach involves mechanochemical grinding of reactants with minimal solvent, followed by incubation.

- Combine zirconium(IV) nitrate hydrate (Zr(NO3)4·5H2O) or zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O) with 2-aminoterephthalic acid in stoichiometric amounts (typically 1 mmol each).

- Add a small volume of acetic acid and water mixture (1 mL total per mmol of reagents).

- Grind the mixture mechanically in a ball mill or mortar for 15 minutes at 30-50 Hz.

- Incubate the resulting slurry at room temperature (RT) for 24 hours or heat at 120 °C for 24 hours in a Teflon-lined autoclave.

- Separate the solid by centrifugation, wash with deionized water and acetone, then dry at 80 °C for 24 hours.

- This method avoids large volumes of toxic solvents like DMF.

- It yields highly crystalline MOFs comparable to those from solvothermal methods.

- The choice of zirconium salt influences crystallinity and yield; Zr(NO3)4·5H2O and ZrOCl2·8H2O give the best results.

- Water content and acidity of the modulator are critical for successful MOF formation.

Modulated Hydrothermal Synthesis

- In some protocols, concentrated nitric acid or hydrochloric acid is used as a modulator.

- The mixture of zirconium salt and 2-aminoterephthalic acid is ground and then heated at 120 °C for 1 to 24 hours.

- This method helps control defect formation and particle size.

Comparative Data Table of Preparation Methods

| Parameter | Solvothermal Synthesis | Mechanochemical "Shake 'n Bake" | Modulated Hydrothermal Synthesis |

|---|---|---|---|

| Zirconium Source | ZrOCl2·8H2O or ZrCl4 | Zr(NO3)4·5H2O, ZrOCl2·8H2O | Zr(NO3)4·5H2O with acid modulator |

| Linker | 2-Aminoterephthalic acid | 2-Aminoterephthalic acid | 2-Aminoterephthalic acid |

| Solvent | DMF with acetic acid or HCl | Minimal acetic acid + water (1 mL per mmol) | Water, acid modulator |

| Temperature | 80 °C, overnight (12-24 h) | RT for 24 h or 120 °C for 24 h | 120 °C, 1-24 h |

| Yield (%) | Typically >85% | 90-93% (depending on Zr salt and conditions) | ~88% |

| Washing | DMF, methanol | Deionized water, acetone | Deionized water, acetone |

| Product Morphology | Crystalline powders, particle size ~100 nm | Nanometric crystallites, some defects possible | Similar to mechanochemical method |

| Environmental Impact | Uses large volumes of DMF (toxic solvent) | Solvent-minimized, greener approach | Moderate solvent use |

Analyse Chemischer Reaktionen

Primary Reaction: Formation of Zr-MOFs

The core reaction involves the coordination of zirconium oxychloride octahydrate with 2-aminoterephthalic acid (H₂ATA) to form UiO-66-NH₂. The process is governed by the equation:

Key steps include:

-

Hydrolysis : ZrOCl₂·8H₂O dissociates into tetramers in polar solvents like methanol or DMF .

-

Ligand Deprotonation : H₂ATA loses protons in acidic or modulated conditions, enabling coordination with Zr⁴+ .

-

Cluster Assembly : Tetramers condense into hexanuclear clusters, linked by ATA ligands to form a 3D framework .

Reaction Kinetics and Mechanistic Insights

-

Nucleation Rate : Water accelerates nucleation by promoting hydrolysis of Zr precursors. Aging ZrCl₄ in DMF with water for 24 hours reduces crystallite size by 40% .

-

Autocatalysis : Intermediate amorphous phases containing superprotonated clusters drive autocatalytic framework assembly .

-

Defect Engineering : Acetic acid modulators compete with H₂ATA, creating linker vacancies that enhance CO₂ adsorption (up to 2.5 mmol/g at 1 bar) .

Interaction Studies and Functional Behavior

UiO-66-NH₂ exhibits tunable interactions due to the amino group on H₂ATA:

Comparative Analysis with Analogues

The amino group in H₂ATA confers distinct reactivity compared to other terephthalate derivatives:

Challenges and Optimization Strategies

Wissenschaftliche Forschungsanwendungen

2-Aminoterephthalic acid;zirconium;octahydrate is widely used in scientific research due to its ability to form metal-organic frameworks (MOFs). These MOFs have applications in:

Chemistry: As catalysts for various chemical reactions, including the selective synthesis of jasminaldehyde.

Biology: In the development of drug delivery systems and biosensors.

Medicine: For the targeted delivery of therapeutic agents and imaging contrast agents.

Industry: In gas storage, separation, and purification processes.

Wirkmechanismus

The mechanism by which 2-aminoterephthalic acid;zirconium;octahydrate exerts its effects involves the formation of stable coordination bonds between the amino and carboxylic acid groups of 2-aminoterephthalic acid and the zirconium ions. This results in the creation of a robust and porous framework that can interact with various molecules, facilitating catalytic and adsorption processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The -NH₂ group in UiO-66-NH₂ introduces Lewis basicity and hydrogen-bonding capabilities, enhancing interactions with polar molecules like phosphate ions .

- UiO-66-(OH)₂ has lower surface area due to steric hindrance from hydroxyl groups, limiting pore accessibility .

- UiO-67 achieves higher surface area via extended biphenyl linkers but lacks functional groups for targeted applications .

Physicochemical Properties

Thermal Stability

Adsorption Performance

- Phosphate Adsorption: UiO-66-NH₂-modified adsorbents achieve ~90% phosphate removal due to strong Zr–O–P bonds and amino-mediated electrostatic interactions, outperforming zirconium oxychloride octahydrate-modified EPRC particles .

- CO₂ Capture : UiO-66-NH₂ shows 2× higher CO₂ uptake than UiO-66 at 1 bar, attributed to amine-CO₂ chemisorption .

Biologische Aktivität

2-Aminoterephthalic acid; zirconium; octahydrate is a compound that has garnered attention in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs). This article explores its biological activity, including potential applications in drug delivery and environmental remediation.

Molecular Formula : C10H10N2O4Zr

Molecular Weight : 286.5 g/mol

IUPAC Name : 2-aminoterephthalic acid zirconium octahydrate

The compound consists of a zirconium metal center coordinated with 2-aminoterephthalic acid, forming a stable framework that exhibits unique chemical properties. The presence of the amino group allows for further functionalization, enhancing its biological applicability.

Synthesis and Characterization

The synthesis of 2-aminoterephthalic acid; zirconium; octahydrate typically involves the reaction of zirconium salts with 2-aminoterephthalic acid in the presence of water. The reaction conditions, including temperature and pH, significantly influence the formation and stability of the resulting MOF structures.

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | 120 °C |

| Reaction Time | 24 hours |

| pH | Neutral (7) |

| Solvent | Water |

Drug Delivery Applications

Research indicates that zirconium-based MOFs can serve as effective carriers for drug delivery systems. The high surface area and tunable pore sizes allow for encapsulation and controlled release of therapeutic agents. For instance, studies have shown that drug-loaded MOFs can release up to 30% of their cargo in simulated physiological conditions over several hours, demonstrating their potential for sustained drug release applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of zirconium-based compounds. The MOFs exhibit significant inhibition against various bacterial strains, likely due to the release of metal ions that disrupt microbial cell membranes. This property positions them as promising candidates for applications in wound healing and infection control .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of drug-loaded zirconium MOFs on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for targeted cancer therapy .

- Environmental Remediation : Another investigation focused on the use of these MOFs for the adsorption and removal of pollutants from water sources. The high porosity facilitated effective capture of heavy metals and organic contaminants, showcasing their utility in environmental cleanup efforts .

The biological activity of 2-aminoterephthalic acid; zirconium; octahydrate is attributed to its structural characteristics:

- Metal Ion Release : The gradual release of zirconium ions can induce oxidative stress in microbial cells, leading to cell death.

- Drug Interaction : The amino groups on the framework can interact with various biological molecules, enhancing drug efficacy through improved binding and uptake by target cells.

Q & A

Q. What are the optimal synthesis conditions for zirconium-based MOFs using 2-aminoterephthalic acid as a linker?

To synthesize stable Zr-MOFs (e.g., UiO-66-NH₂), dissolve zirconium tetrachloride (ZrCl₄) and 2-aminoterephthalic acid (H₂ATA) in a solvent mixture of N,N-dimethylformamide (DMF) and acetic acid (e.g., 8.8 mL DMF + 1.2 mL acetic acid). Maintain a 1:1 molar ratio of Zr⁴⁺ to H₂ATA for balanced coordination . Heat the solution at 80–120°C for 12–24 hours under solvothermal conditions to promote crystallization. Acetic acid acts as a modulator to control defect density and crystallinity . Post-synthesis, wash the product with DMF and methanol to remove unreacted precursors.

Q. Key Parameters Table

| Component | Molar Ratio | Solvent System | Temperature | Time |

|---|---|---|---|---|

| ZrCl₄ : H₂ATA | 1:1 | DMF + acetic acid | 80–120°C | 12–24h |

Q. How does zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) influence sol-gel processes in material synthesis?

ZrOCl₂·8H₂O is a precursor for zirconia (ZrO₂) coatings. Dissolve it in oxalic acid (molar ratio 1:10 Zr:oxalic acid) to form a zirconium oxalate sol. Aging the sol for 24 hours ensures hydrolysis and polycondensation, forming a stable gel . Adjust pH to 5.5–7.0 using nitric acid to control nanoparticle size. For fiber synthesis, combine with citric acid (molar ratio Zr:citric acid = 1:0.3–0.5) to form bidentate complexes, enabling spinnable sols with rheological stability .

Reaction Pathway

Advanced Research Questions

Q. How do defects in Zr-MOFs impact their catalytic performance, and how can they be systematically engineered?

Defects (e.g., missing linkers or clusters) alter Lewis acidity and pore accessibility. Introduce defects via:

- Modulated synthesis : Add monocarboxylic acids (e.g., acetic acid) during synthesis to compete with H₂ATA coordination .

- Postsynthetic treatment : Expose UiO-66-NH₂ to trifluoroacetic anhydride (TFAA) to replace amino groups with fluorinated moieties, enhancing hydrophobicity and catalytic selectivity .

Q. Defect Characterization Methods

Q. What experimental strategies resolve contradictions in reported thermal stability of Zr-MOFs?

Discrepancies arise from synthesis methods (e.g., defect density, crystallinity). To validate stability:

TGA-DSC : Conduct under air/N₂ to monitor decomposition (e.g., UiO-66-NH₂ degrades at >500°C in air vs. 400°C in defective samples).

In situ PXRD : Track structural changes at high temperatures. For example, UiO-66 retains crystallinity up to 550°C, while amine-functionalized versions show lower stability due to ligand decomposition .

Q. Stability Comparison Table

| MOF Type | Decomposition Temp (°C) | Atmosphere | Crystallinity Retention |

|---|---|---|---|

| UiO-66 | >500 | Air | Yes (up to 550°C) |

| UiO-66-NH₂ | 400–450 | N₂ | Partial |

| Defect-rich UiO-66 | 300–350 | Air | No |

Q. How can Zr-MOFs be functionalized for selective sensing of anions (e.g., F⁻)?

Incorporate lanthanide ions (e.g., Tb³⁺) into Zr-MOFs via postsynthetic exchange. For example:

Synthesize a MOF-on-MOF composite (e.g., Tb³⁺@UiO-66) by immersing UiO-66 in Tb(NO₃)₃ solution (24h, 60°C) .

Expose to F⁻ ions: F⁻ coordinates with Tb³⁺, quenching luminescence via energy transfer. Calibrate using emission spectra (λₑₓ = 320 nm, λₑₘ = 545 nm) .

Q. Sensitivity Metrics

Q. What methodologies address phase instability of zirconium oxychloride octahydrate during precursor preparation?

ZrOCl₂·8H₂O loses water at 150°C (6 H₂O) and becomes anhydrous at 210°C , risking phase segregation. Mitigation strategies:

Q. How do Zr-MOFs compare to zeolites in gas separation applications, and what experimental data support this?

Zr-MOFs outperform zeolites in pore size tunability (3–98 Å vs. 3–12 Å) and surface area (up to 10,000 m²/g vs. 1,000 m²/g). For CO₂/N₂ separation:

Q. Experimental Validation

- Breakthrough curves : Measure gas mixture separation in a fixed-bed reactor.

- DFT calculations : Simulate adsorption energies (e.g., CO₂ = −35 kJ/mol in UiO-66 vs. −25 kJ/mol in zeolite 13X) .

Methodological Best Practices

- Synthesis Reproducibility : Always pre-dry solvents (DMF, methanol) to prevent hydrolysis of Zr precursors.

- Contradiction Analysis : Cross-validate stability data using multiple techniques (TGA, PXRD, BET).

- Safety Protocols : Handle ZrOCl₂·8H₂O and H₂ATA with N95 masks and gloves due to respiratory and dermal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.